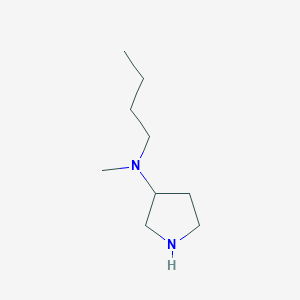
N-butyl-N-methylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atom of the pyrrolidine ring.
Méthodes De Préparation
The synthesis of N-butyl-N-methylpyrrolidin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of N-methylpyrrolidine with butyl bromide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-butyl-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives . Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives. Substitution reactions, such as alkylation or acylation, can be performed using appropriate reagents and conditions to introduce different functional groups onto the pyrrolidine ring . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-butyl-N-methylpyrrolidin-3-amine has various scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a ligand in the study of receptor-ligand interactions. . Additionally, it may have industrial applications as an intermediate in the production of other chemicals or materials.
Mécanisme D'action
The mechanism of action of N-butyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparaison Avec Des Composés Similaires
N-butyl-N-methylpyrrolidin-3-amine can be compared with other similar compounds, such as N-methylpyrrolidine and N-butylpyrrolidine. These compounds share the pyrrolidine core structure but differ in the substituents attached to the nitrogen atom. . For example, N-methylpyrrolidine may have different binding affinities and selectivities compared to this compound, highlighting the uniqueness of each compound.
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
N-butyl-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-3-4-7-11(2)9-5-6-10-8-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
HWZISFSBKBFNCF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(C)C1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



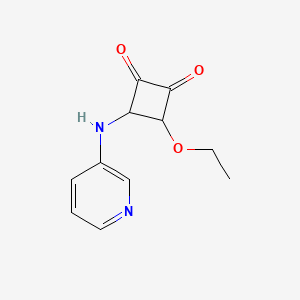
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)


![[2-(4-Methylphenyl)cyclohexyl]hydrazine](/img/structure/B15245811.png)
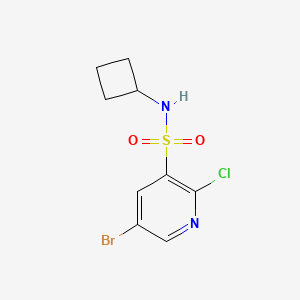
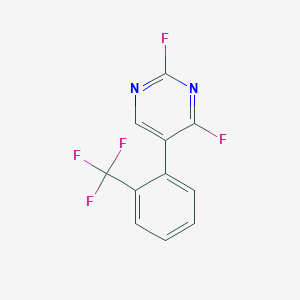
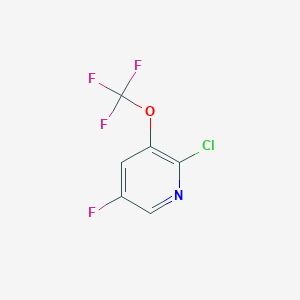
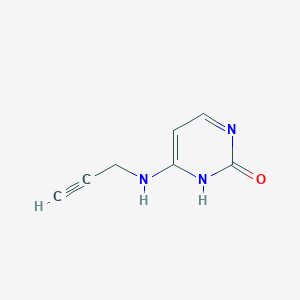
![7-Methyl-7H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B15245850.png)

![(S)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15245854.png)
